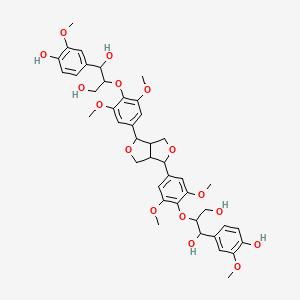
Prostaglandin K2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prostaglandin K2 (PGK2) is the 9,11-diketone formed by the oxidation of PGE2 or PGD2. Whether this compound exists biologically is uncertain; it is known to be resistant to metabolism by 15-hydroxy PGDH in vitro.
Aplicaciones Científicas De Investigación
Prostaglandin Pharmacology and Clinical Applications
Prostaglandins, including Prostaglandin K2, have garnered significant interest in biomedical research due to their widespread distribution in the body and their ability to produce various pharmacological effects. They are involved in the regulation of blood pressure and have therapeutic potential in the treatment of hypertension and peripheral vascular diseases. Additionally, some prostaglandins exhibit bronchodilator effects, indicating potential usefulness in asthma treatment (Karim & Hillier, 2012).
Prostaglandins and Inflammation
Prostaglandins play a dual role in inflammation, acting both in its promotion and resolution. Their generation from arachidonic acid by cyclooxygenase isoenzymes and the blocking of their biosynthesis by nonsteroidal anti-inflammatory drugs highlight their significance in inflammatory responses. This understanding has clinical relevance for diseases like atherosclerosis and aortic aneurysm (Ricciotti & FitzGerald, 2011).
Prostaglandin Synthesis in Bone Metabolism
Vitamin K2's impact on prostaglandin synthesis in human osteoblast-like periosteal cells is notable. It inhibits prostaglandin E2 production, which is a potent bone-resorbing agent, thereby potentially improving bone metabolism (Koshihara, Hoshi, & Shiraki, 1993).
Prostamides and Therapeutic Applications
Prostamide research, closely related to prostaglandin studies, has shown that bimatoprost, a prostamide F2α analog, is used therapeutically for treating glaucoma and eyelash hypotrichosis. The anatomic distribution of prostamide F2α and its role as a nociceptive mediator in the spinal cord underscore the therapeutic potential of prostamides in various areas (Woodward, Wang, & Poloso, 2013).
Prostaglandins as Immunity Modulators
Prostaglandins, including Prostaglandin K2, are crucial in modulating immune responses. They influence key aspects of immunity and have emerging roles in cancer progression. Understanding these activities is vital for developing new therapies aimed at immune modulation (Harris et al., 2002).
Propiedades
Fórmula molecular |
C20H30O5 |
|---|---|
Peso molecular |
350.5 |
Sinónimos |
PGK2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



